N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-3-2-4-12(9-11)16-14(20)18-7-5-13(10-18)19-8-6-15-17-19/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIURAZSKBVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Tolyl Group: The tolyl group is often attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. Specifically, derivatives of N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study synthesized a series of triazole-pyrrolidine derivatives and assessed their activity against human cancer cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer). Among these derivatives, certain compounds exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, demonstrating promising anticancer properties .
Antimicrobial Properties
The triazole ring is known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been tested for their efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Testing
In a comparative study of triazole derivatives, several compounds were screened against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The results indicated that specific modifications to the pyrrolidine structure enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .
Synthesis Methodologies
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole ring.
Synthesis Overview
The synthetic pathway generally includes:
- Preparation of Pyrrolidine Derivatives : Starting from commercially available pyrrolidine precursors.
- Triazole Formation : Utilizing azides and alkynes in the presence of copper catalysts to form the triazole linkage.
This approach not only simplifies the synthesis but also enhances yields and purity of the final product .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Modifications at various positions on the pyrrolidine or triazole rings can significantly influence their pharmacological profiles.
Key Findings in SAR Analysis
Research indicates that:
- Substituents on the Triazole Ring : Electron-donating groups enhance anticancer activity.
- Alkyl Chain Length : Optimal chain lengths improve solubility and bioavailability.
These insights guide further modifications to enhance therapeutic efficacy while minimizing toxicity .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs include derivatives of pyrrole- or pyrrolidine-based carboxamides with substituted triazole, imidazole, or pyridine moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Influence on Activity :
- The 1,2,3-triazole in the target compound may favor interactions with metal ions or hydrogen-bonding partners due to its nitrogen-rich structure, similar to triazole-based antimicrobial agents described in . In contrast, compound 41 () substitutes triazole with imidazole, which could enhance π-π stacking but reduce polarity .
- The trifluoromethylpyridine group in analogs 38 and 41 () likely improves metabolic stability and lipophilicity compared to the simpler 3-methylphenyl group in the target compound .
Synthetic Efficiency :
- The lower LCMS/HPLC purity of compound 38 (80.56%) compared to 41 (98.67%) suggests that the 1,2,4-triazole substituent may introduce steric or electronic challenges during synthesis, a consideration relevant to the target compound’s 1,2,3-triazole moiety .
Research Findings and Mechanistic Insights
Critical Analysis of Evidence
- Contradictions: and demonstrate that minor structural changes (e.g., triazole vs. imidazole) significantly alter synthetic efficiency and purity, implying that the target compound’s 1,2,3-triazole may pose similar challenges .
- Gaps: No crystallographic data (e.g., from SHELX programs in ) are provided for the target compound, limiting conformational analysis .
Biological Activity
N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The compound combines a pyrrolidine moiety with a triazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound based on available literature and research findings.
Structural Overview
The molecular structure of this compound can be broken down as follows:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that often contributes to the biological activity of compounds.
- Triazole Ring : A five-membered ring containing three nitrogen atoms, which is known for its role in various biological interactions.
- 3-Methylphenyl Group : An aromatic group that may enhance lipophilicity and facilitate interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing triazole rings can exhibit anticancer activity through various mechanisms. For instance, studies have shown that modifications in the triazole structure can alter complex I inhibition in cancer cells, which is linked to reduced cell proliferation and increased apoptosis. This mechanism has been observed in related compounds like mubritinib and carboxyamidotriazole, both of which target respiratory complex I, leading to significant anticancer effects .
Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to interact with microbial enzymes or cellular structures. In particular, compounds similar to this compound have shown promising results against various bacterial strains .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on triazole-containing compounds. It was found that specific substitutions on the triazole ring significantly influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Mubritinib | Altered triazole | Enhanced complex I inhibition |
| Carboxyamidotriazole | Triazole modification | Potent anticancer effects |
| This compound | Proposed for further study | Anticancer and antimicrobial potential |
These findings suggest that this compound may possess similar mechanisms of action as other triazole derivatives.
Experimental Studies
Several experimental studies have evaluated the biological effects of related compounds:
- Anticancer Activity : Compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness .
- Antimicrobial Tests : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What are the key parameters for optimizing the synthesis of N-(3-methylphenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide to achieve high yield and purity?
- Methodological Answer: Synthesis optimization involves controlling reaction temperature (110–120°C for cyclization steps), solvent selection (DMF for Boc protection, ethanol for coupling reactions), and reaction time (12–16 hours for heterocycle formation). Catalytic systems like Pd₂(dba)₃/XPhos improve coupling efficiency, while base selection (e.g., Cs₂CO₃) minimizes side reactions. Post-synthesis purification via column chromatography or HPLC is critical for isolating the product from unreacted intermediates .
Q. How can the structural conformation of this compound be validated, particularly the spatial arrangement of the triazole-pyrrolidine core?
- Methodological Answer: X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. NMR spectroscopy (¹H/¹³C) confirms proton environments, such as the triazole’s aromatic protons (δ 7.8–8.3 ppm) and pyrrolidine’s methylene groups (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For crude mixtures with unreacted amines, acid-base extraction (1M HCl/EtOAc) separates the carboxamide product. Recrystallization in ethanol/water mixtures improves crystallinity .
Advanced Research Questions
Q. How do modifications to the triazole or pyrrolidine moieties impact biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Triazole substitution : Electron-withdrawing groups (e.g., CF₃ at the 4-position) enhance target binding but reduce solubility.
- Pyrrolidine N-methylation : Increases metabolic stability but may sterically hinder receptor interactions.
Comparative assays (e.g., enzyme inhibition IC₅₀, cytotoxicity EC₅₀) quantify these effects. Molecular docking simulations (AutoDock Vina) predict binding poses to guide synthetic priorities .
Q. How can contradictory solubility and bioactivity data be resolved for analogs of this compound?
- Methodological Answer: Lipophilicity (logP) vs. solubility conflicts arise with aromatic substitutions (e.g., 3-methylphenyl). Use Hansen solubility parameters to identify co-solvents (DMSO:PBS mixtures) for in vitro assays. For in vivo studies, nanoformulation (liposomes) improves bioavailability without altering activity .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer:
- Target identification : Chemoproteomics (activity-based protein profiling) identifies binding partners.
- Pathway analysis : RNA-seq or phosphoproteomics after dose-dependent treatment reveals affected pathways.
- QSAR modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with phenotypic outcomes .
Q. How can crystallographic challenges (e.g., disorder in flexible pyrrolidine rings) be addressed during structural analysis?
- Methodological Answer: Use SHELXL’s restraints (DFIX, SIMU) to model disordered regions. Low-temperature data collection (100K) reduces thermal motion artifacts. For severe disorder, omit problematic residues and refine occupancy factors .
Critical Analysis of Evidence
- Contradictions : and conflict on solubility optimization (acid-base extraction vs. co-solvents). Resolve by prioritizing solubility assays under physiological conditions.
- Gaps : Limited data on metabolic stability. Recommend microsomal incubation studies (human liver microsomes + NADPH) to assess CYP450 susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
